molecular formula C18H20ClNO2 B2716403 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide CAS No. 1397198-93-4

2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide

Cat. No.: B2716403
CAS No.: 1397198-93-4
M. Wt: 317.81
InChI Key: UWRWJQMZPOUGPG-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a cyclopentylmethyl group, and a hydroxynaphthalenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with chloroacetyl chloride under basic conditions.

    Introduction of the cyclopentylmethyl group: This step involves the alkylation of the amide nitrogen with cyclopentylmethyl bromide in the presence of a base such as sodium hydride.

    Attachment of the hydroxynaphthalenyl group: This can be done through a nucleophilic substitution reaction where the hydroxynaphthalenyl group is introduced using a suitable naphthalenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the naphthalenyl ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding amine or hydrocarbon.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysts: Potential use in catalytic reactions due to the presence of multiple functional groups.

Biology

    Biological Probes: Used in the study of biological systems due to its structural similarity to biologically active molecules.

Medicine

    Pharmaceuticals: Potential use in drug development for its structural features that may interact with biological targets.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclopentylmethyl)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Chloro-N-(cyclopentylmethyl)-N-(5-methoxynaphthalen-1-yl)acetamide: Contains a methoxy group instead of a hydroxyl group, which could influence its chemical properties and applications.

Uniqueness

The presence of the hydroxyl group in 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing its solubility and potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-11-18(22)20(12-13-5-1-2-6-13)16-9-3-8-15-14(16)7-4-10-17(15)21/h3-4,7-10,13,21H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWJQMZPOUGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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